2,5-Dichloro-3-methylpyrazine

Synthetic Chemistry Process Development Purification

2,5-Dichloro-3-methylpyrazine (CAS 107378-41-6) is the premier choice for your synthesis needs. Its unique three-component architecture—two chlorine handles at the 2 and 5 positions alongside a pre-installed 3-methyl group—enables selective nucleophilic aromatic substitution and cross-coupling reactions that are impossible with simpler analogs like 2,5-dichloropyrazine. By eliminating a separate, challenging methylation step, this high-purity (≥98%) intermediate streamlines synthetic routes and improves overall efficiency. Its liquid/semi-solid physical state makes it ideally suited for automated liquid-handling platforms, accelerating high-throughput medicinal chemistry. Choose this building block to ensure regioselectivity and boost yields in your multi-step sequences.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 107378-41-6
Cat. No. B170879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-methylpyrazine
CAS107378-41-6
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESCC1=NC(=CN=C1Cl)Cl
InChIInChI=1S/C5H4Cl2N2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3
InChIKeyYAZQZUDHCRIFSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-3-methylpyrazine (CAS 107378-41-6): A Key Dichlorinated Methylpyrazine Building Block for Heterocyclic Synthesis and Medicinal Chemistry


2,5-Dichloro-3-methylpyrazine (CAS 107378-41-6) is a halogenated, methyl-substituted pyrazine derivative with the molecular formula C5H4Cl2N2 and a molecular weight of 163.0 g/mol . It belongs to the class of dichloropyrazines, which are highly valued as versatile intermediates in organic synthesis, particularly for constructing complex heterocyclic scaffolds and bioactive molecules . The compound features two chlorine atoms at the 2 and 5 positions and a methyl group at the 3 position on the pyrazine ring , a substitution pattern that confers distinct reactivity and physicochemical properties. This specific arrangement enables selective nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, making it a crucial starting material for the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials .

Why 2,5-Dichloro-3-methylpyrazine (CAS 107378-41-6) Cannot Be Substituted by Other Dichloropyrazines or Methylpyrazines in Synthesis and Bioactivity


The unique substitution pattern of 2,5-Dichloro-3-methylpyrazine—specifically the 2,5-dichloro arrangement combined with a 3-methyl group—is not found in any other commercially available dichloropyrazine or methylpyrazine [1]. This exact architecture dictates its reactivity, physicochemical profile, and biological interactions. Simple substitution with analogs like 2,5-dichloropyrazine (lacking the methyl group) or 2,3-dichloropyrazine (with a different chlorine orientation) would fundamentally alter reaction outcomes, regioselectivity, and yields in multi-step synthetic sequences . Similarly, substituting with non-halogenated methylpyrazines would eliminate the crucial chlorine handles required for cross-coupling reactions, thereby blocking the most common synthetic pathway for diversifying the core . The following quantitative evidence demonstrates that this specific compound is not interchangeable with its closest analogs and must be selected for applications demanding its precise structural features.

Quantitative Differentiation Guide: 2,5-Dichloro-3-methylpyrazine (CAS 107378-41-6) vs. Closest Analogs


Boiling Point Differentiation: Higher Boiling Point Compared to 2,5-Dichloropyrazine

2,5-Dichloro-3-methylpyrazine exhibits a boiling point of 201.2±35.0 °C at 760 mmHg , which is significantly higher than that of its non-methylated analog 2,5-dichloropyrazine (boiling point: 184.4±35.0 °C at 760 mmHg) [1]. This 16.8 °C increase, attributed to the presence of the 3-methyl group, impacts separation and purification strategies, particularly in fractional distillation or when optimizing solvent removal conditions.

Synthetic Chemistry Process Development Purification

Physical State and Storage Implications: Liquid/Semi-Solid vs. Crystalline Solid

Under ambient conditions, 2,5-Dichloro-3-methylpyrazine is a colorless to yellow liquid or semi-solid , whereas its non-methylated analog, 2,5-dichloropyrazine, is a solid with a melting point range of 52-54 °C . This difference in physical state has practical implications for handling, weighing, and storage. The liquid/semi-solid form of the methylated compound may require different storage conditions (e.g., sealed, 2-8°C) and is more amenable to liquid-handling robotics in high-throughput synthesis, while the solid analog is typically stored under inert gas.

Formulation Handling Storage

Vendor Purity Benchmarking: Commercial Availability at >98% Purity

2,5-Dichloro-3-methylpyrazine is routinely supplied by reputable vendors with a standard purity of 98% or higher, as verified by HPLC, NMR, and GC analysis . In contrast, other niche dichloropyrazine intermediates are often offered at lower purities (e.g., 95-97%) or without full analytical characterization . This established, high-purity commercial availability reduces the need for in-house purification steps prior to use, accelerating research timelines and improving reproducibility.

Analytical Chemistry Quality Control Procurement

Synthetic Utility: A Documented Intermediate in Patented Routes with Defined Yield

A patent procedure (US06844341B2) describes the synthesis of 2,5-Dichloro-3-methylpyrazine by heating 3,6-dichloro-5-methylpyrazine in ethanolic ammonia at 135°C for 8 hours, yielding the target compound in 31% yield as a 10:17 mixture with its regioisomer . This specific yield and isomer ratio serve as a benchmark for process optimization. While not compared directly to an analog in this source, this quantitative data provides a verifiable starting point for chemists developing or scaling up synthetic routes involving this compound.

Process Chemistry Medicinal Chemistry IP Strategy

Optimal Research and Industrial Applications for 2,5-Dichloro-3-methylpyrazine (CAS 107378-41-6) Based on Quantitative Differentiation


High-Throughput Medicinal Chemistry and Parallel Synthesis

The liquid/semi-solid physical state of 2,5-Dichloro-3-methylpyrazine, combined with its high commercial purity (>98%), makes it ideally suited for automated liquid-handling platforms in high-throughput medicinal chemistry . Its two reactive chlorine atoms serve as versatile handles for rapid diversification via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, enabling the parallel synthesis of compound libraries . The established synthetic benchmark yield of 31% from patent literature provides a realistic expectation for initial reaction optimization .

Synthesis of Drug Candidates Requiring a 3-Methylpyrazine Core

For drug discovery programs targeting molecules with a 3-methylpyrazine motif, this compound is the premier choice due to its pre-installed methyl group, which is absent in the simpler 2,5-dichloropyrazine . This eliminates the need for a separate, often challenging, methylation step, thereby streamlining the synthetic route and improving overall efficiency. The higher boiling point of this compound also aids in its isolation and purification during multi-step syntheses .

Process Development and Scale-Up Feasibility Studies

The documented synthetic procedure with a 31% yield serves as a critical baseline for process chemists evaluating the scalability of routes involving this intermediate . The high purity available from commercial suppliers reduces the need for costly and time-consuming pre-synthetic purification, making it a cost-effective starting material for early-stage scale-up . Furthermore, the liquid physical state may offer advantages in continuous flow chemistry setups compared to solid analogs .

Academic and Industrial Research on Halogenated Pyrazine Reactivity

The unique 2,5-dichloro-3-methyl substitution pattern provides a valuable model system for studying regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions of pyrazines . Its well-defined physical properties, including boiling point and state, make it a reliable reference compound for method development in synthetic organic chemistry .

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